molecular formula C24H18N4 B5495222 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile

Cat. No. B5495222
M. Wt: 362.4 g/mol
InChI Key: TYFVUGDEDGULEP-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile involves the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. Specifically, this compound inhibits the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. By inhibiting this enzyme, 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile can effectively prevent cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have antioxidant activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can limit its availability for use in experiments.

Future Directions

There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile. One direction is to further study its anti-cancer activity and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory and antioxidant activity and explore its potential as a treatment for other diseases. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to make it more widely available for use in experiments.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-(1H-benzimidazol-2-yl)aniline with 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde in the presence of acetic acid and potassium carbonate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and catalysts, but the general principle remains the same.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4/c25-14-20(24-26-22-7-3-4-8-23(22)27-24)13-17-9-11-21(12-10-17)28-15-18-5-1-2-6-19(18)16-28/h1-13H,15-16H2,(H,26,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFVUGDEDGULEP-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile

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